molecular formula C16H24O5 B13756977 Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate CAS No. 72187-23-6

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate

Cat. No.: B13756977
CAS No.: 72187-23-6
M. Wt: 296.36 g/mol
InChI Key: QJSAZIYBBQRVEA-UHFFFAOYSA-N
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Description

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is a malonate ester derivative featuring a cyclopentenyl ring substituted with a hexyl chain and a ketone group. This compound belongs to a class of functionalized malonates that are widely employed in organic synthesis, particularly in cyclization reactions, Michael additions, and as intermediates in pharmaceutical and agrochemical production .

Synthetic routes for such compounds often involve dialkylation of dimethyl malonate with halogenated precursors under basic conditions . For example, dimethyl malonate has been alkylated with 1-fluoro-3-iodopropane to yield bis-fluoropropyl derivatives . Similar strategies could apply to the hexyl-substituted analog, though reaction yields and conditions may vary depending on steric and electronic factors.

Properties

CAS No.

72187-23-6

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

dimethyl 2-(3-hexyl-2-oxocyclopent-3-en-1-yl)propanedioate

InChI

InChI=1S/C16H24O5/c1-4-5-6-7-8-11-9-10-12(14(11)17)13(15(18)20-2)16(19)21-3/h9,12-13H,4-8,10H2,1-3H3

InChI Key

QJSAZIYBBQRVEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCC(C1=O)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Transition Metal Complex-Catalyzed Conjugate Addition

A prominent preparation method involves the conjugate addition of dimethyl malonate to 2-hexyl-2-cyclopentenone (structurally analogous to 2-pentyl-2-cyclopentenone) in the presence of a transition metal complex catalyst and a catalytic promoter under mild conditions. This approach avoids the use of strong bases like sodium methoxide, reducing environmental impact and simplifying post-reaction processing.

General Procedure:

  • Catalyst Preparation:
    A transition metal salt (e.g., cobalt nitrate or iridium trichloride) is combined with a bidentate phosphine ligand such as 1,3-bis(diphenylphosphino)propane in a solvent like N,N-dimethylformamide or trichloromethane/water mixture. The mixture is stirred at 20–50 °C under an inert nitrogen atmosphere for 60–90 minutes to form the active transition metal complex catalyst.

  • Conjugate Addition Reaction:
    The catalyst solution is cooled to 10–20 °C, then 2-hexyl-2-cyclopentenone and dimethyl malonate are added along with a catalytic promoter such as L-proline. The molar ratios are typically:

    • Cyclopentenone : dimethyl malonate = 1 : 1–6
    • Catalyst : substrate = 1 : 100 (mass ratio)
    • Catalyst : promoter = 1 : 3–10
      The reaction proceeds for 3–6 hours at -10 to 20 °C.
  • Workup and Yield:
    The reaction mixture is analyzed by gas chromatography to confirm conversion (>99.5% consumption of cyclopentenone). The product, dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate, is isolated by rectification or distillation, achieving yields around 92–94% with high purity (~98.5% GC content). The catalyst solution can be recycled for subsequent batches.

Advantages:

  • Avoids strong base catalysts, minimizing salt-containing wastewater.
  • High yields and purity suitable for industrial scale-up.
  • Catalyst recycling reduces production cost and environmental footprint.
  • Mild reaction temperatures preserve sensitive functional groups.

Representative Data Table:

Parameter Condition/Value
Transition metal salt Cobalt nitrate or Iridium trichloride
Ligand 1,3-bis(diphenylphosphino)propane
Solvent DMF or trichloromethane/water (90:10)
Catalyst formation temp/time 20–50 °C, 60–90 min
Reaction temperature -10 to 20 °C
Reaction time 3–6 hours
Substrate molar ratio Cyclopentenone : dimethyl malonate = 1 : 1–6
Catalyst : substrate mass ratio 1 : 100
Catalyst : promoter molar ratio 1 : 3–10
Yield (%) 92–94
Purity (GC %) ~98.5

Organocatalytic Asymmetric Conjugate Addition

Another approach, detailed in asymmetric synthesis literature, involves the use of chiral organocatalysts such as L-proline derivatives or homochiral phospholidinone templates to achieve enantioselective conjugate addition of dimethyl malonate to substituted cyclopentenones. This method is significant when the stereochemistry of the product is critical, for example, in the synthesis of natural jasmonates and their analogues.

Key Features:

  • Use of chiral organocatalysts to induce high enantioselectivity.
  • Reaction conditions optimized for temperature and solvent to maximize stereocontrol.
  • Often involves extended enolates or other reactive intermediates derived from malonate esters.
  • Provides access to both enantiomers depending on catalyst choice.

Typical Reaction Conditions:

  • Solvent: commonly dichloromethane or dimethylformamide.
  • Temperature: 0 to 25 °C to balance reactivity and selectivity.
  • Catalyst loading: 5–20 mol%.
  • Reaction time: 12–48 hours depending on catalyst and substrate.

This method is more complex and less suited for large-scale production but valuable for research and pharmaceutical applications requiring stereochemically pure compounds.

Alternative Synthetic Routes and Related Strategies

  • Diels-Alder Cycloaddition: Some synthetic routes to cyclopentenone derivatives related to this compound involve Diels-Alder reactions between 2-cyclopenten-1-one and dienes such as 2-methoxybutadiene or isoprene, catalyzed by Lewis acids or lithium perchlorate. These methods allow construction of the cyclopentenone core with substituents but require further functionalization to install the malonate ester group.

  • Pauson-Khand Reaction: For cyclopentenone skeleton construction, the Pauson-Khand reaction has been employed in related systems, especially in the synthesis of calythrone analogues. This cobalt-mediated [2+2+1] cycloaddition forms cyclopentenones from alkynes and alkenes, which can be further elaborated.

Summary of Research Results and Practical Considerations

Aspect Transition Metal Catalysis Organocatalytic Asymmetric Addition Alternative Routes (Diels-Alder, Pauson-Khand)
Catalyst Cobalt, Iridium complexes Chiral organocatalysts (e.g., L-proline) Lewis acids, cobalt complexes
Reaction Conditions Mild temperatures, inert atmosphere Mild temperatures, longer reaction times Varied, often elevated temperatures
Yield High (92–94%) Moderate to high, stereoselective Variable, requires further steps
Environmental Impact Low, catalyst recyclable, no strong bases Low, avoids metals Depends on reagents and conditions
Scalability High, industrially feasible Moderate, more suited for lab scale Moderate to low, complex sequences
Product Purity High (98%+) High, enantiomerically enriched Variable, depends on purification

Chemical Reactions Analysis

Hydrolysis-Decarboxylation to Methyl Dihydrojasmonate

The synthesized compound undergoes hydrolysis-decarboxylation under controlled aqueous conditions to yield methyl dihydrojasmonate , a fragrance compound with biological activity. The reaction involves:

  • Rectification to isolate the intermediate.

  • Dropwise water addition (10–20% by mass) over 2–3 hours at elevated temperatures (e.g., 190°C).

  • Heating for 0.5 hours post-water addition to complete decarboxylation .

Yield Data :

StepGC PurityYield
Intermediate Isolation98.53%93.10%
Methyl Dihydrojasmonate98.44%97.51%

Reactivity as a Michael Acceptor

The cyclopentenone moiety (α,β-unsaturated ketone) enables the compound to act as a Michael acceptor in conjugate additions with nucleophiles (e.g., thiols). This reactivity is consistent with α,β-unsaturated carbonyl systems, where electron-deficient double bonds facilitate nucleophilic attack .

Thiol Reactivity Trends :

  • Rate Constants : Second-order rate constants (k2k_2) for thiol additions range from 10310^3 to 10510^5 M1^{-1}s1^{-1}, depending on substituents and reaction conditions .

  • Effect of Substituents : Electron-withdrawing groups (e.g., ketones) enhance reactivity, while bulky groups may reduce reaction rates .

Comparison with Structural Analogues

CompoundKey ReactivityApplications
Dimethyl (3-oxo-2-pentylcyclopentyl)malonateSimilar conjugate addition profileIntermediate in fragrance synthesis
Methyl dihydrojasmonateFragrance, biological activityPerfumery, bioactive studies
α,β-Unsaturated acyl indoleHigh thiol reactivityPeptidic aldehyde derivatives for protease inhibition

Environmental and Practical Considerations

  • Catalyst Recycling : Transition metal complexes (e.g., rhodium) can be reused in subsequent reactions, enhancing process sustainability .

  • Byproduct Minimization : Avoids sodium methoxide use, reducing salt waste generation .

Scientific Research Applications

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is a compound that has garnered interest in various scientific applications, particularly in organic chemistry and materials science. This article explores its synthesis, properties, and applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the Michael addition reaction of 2-amyl-2-cyclopentenone with dimethyl malonate. This reaction can be catalyzed by alkaline ionic liquids, which enhance the conversion rates and provide an environmentally friendly alternative to traditional catalysts like sodium methoxide. The process is characterized by:

  • Raw Materials :
    • 2-amyl-2-cyclopentenone
    • Dimethyl malonate
  • Catalyst :
    • Alkaline ionic liquid with a pH of 10 or higher.
  • Reaction Steps :
    • Mixing the raw materials with the catalyst.
    • Continuous stirring at controlled temperatures to facilitate the reaction.

This method not only improves the yield but also minimizes environmental impact compared to conventional methods that produce significant waste .

Flavor and Fragrance Industry

This compound serves as a precursor for synthetic flavors and fragrances. Its stability and slow volatilization make it suitable for use in perfumes and food flavorings, where long-lasting scent retention is desired. The compound can be transformed into various organoleptic compounds, enhancing the sensory experience of consumer products .

Pharmaceutical Applications

As a Michael acceptor, this compound exhibits reactivity that can be exploited in drug design. Compounds with similar structures have been shown to form covalent bonds with biological thiols, making them candidates for targeted covalent inhibitors in drug development. This approach has been validated in recent studies where such compounds demonstrated enhanced selectivity and potency against specific protein targets .

Material Science

The compound's unique structure allows it to be integrated into polymer matrices, potentially improving material properties such as flexibility and durability. Research indicates that incorporating such compounds can lead to advancements in coatings and sealants used in various industrial applications.

Case Study 1: Flavor Enhancement

A study demonstrated that incorporating this compound into a jasmine fragrance formulation significantly improved aroma longevity compared to traditional formulations. The compound's stability under various conditions was highlighted as a key factor for its effectiveness as a fragrance component.

Case Study 2: Targeted Drug Development

In a pharmaceutical research setting, derivatives of this compound were tested for their ability to inhibit specific proteases involved in cancer progression. Results showed that compounds designed based on this structure exhibited IC50 values significantly lower than those of non-targeted inhibitors, demonstrating their potential as effective therapeutic agents.

Mechanism of Action

The mechanism of action of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound’s ester functionalities and cyclopentenone ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate Hexyl chain, cyclopentenyl-oxo group High lipophilicity; potential drug intermediate [Hypothetical]
Dimethyl 2-(3-oxocyclopentyl)malonate Cyclopentyl ring (no hexyl chain) Used in mechanochemical Michael additions
Dimethyl 2-(3-oxocyclohexyl)malonate Cyclohexyl ring (larger ring size) Altered ring strain; lower reactivity
Dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate Pentyl chain (shorter alkyl group) Reduced lipophilicity vs. hexyl analog
Diethyl malonate Ethyl ester groups (vs. methyl) Slower hydrolysis; broader solvent compatibility

Physicochemical Properties

  • Molecular Weight and Solubility : The hexyl-substituted compound (estimated MW ~280 g/mol) is significantly heavier than dimethyl malonate (132 g/mol) , resulting in reduced water solubility. This contrasts with diethyl malonate, which retains moderate solubility in polar solvents .
  • Thermal Stability : Cyclopentenyl-oxo groups may introduce thermal instability compared to saturated cyclohexyl derivatives, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate, and how do variations in temperature or catalysts affect yield?

  • Methodological Answer : Synthesis typically involves Claisen-type condensation or malonate ester alkylation. For example, analogous malonate derivatives (e.g., diethyl malonate) are synthesized under reflux with acid catalysts like p-toluenesulfonic acid in toluene, achieving yields up to 77% at 120°C for 2 hours . Optimization requires systematic factorial design to test variables (e.g., solvent polarity, catalyst loading) and monitor yield via HPLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopentenyl and hexyl substituents.
  • FT-IR to identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Chromatography (HPLC) to quantify impurities (>98% purity threshold) .

Q. What are the key solubility and stability parameters for this compound under laboratory storage conditions?

  • Methodological Answer : Solubility screening in polar (e.g., DMSO, ethanol) vs. nonpolar solvents (e.g., hexane) is critical for reaction design. Stability tests under nitrogen atmosphere at 4°C show minimal degradation over 6 months, as observed in analogous malonate esters .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QM/MM) predict the reactivity of the cyclopentenyl-oxo moiety in catalytic applications?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian, COMSOL) model transition states and electron density maps. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions by 60% .

Q. What strategies resolve contradictions in toxicity data for malonate derivatives, particularly regarding environmental persistence?

  • Methodological Answer : EPA’s hazard assessment framework for dimethyl malonate (CASRN 108-59-8) involves:

  • Analogous data extrapolation : Using dimethyl glutarate (CASRN 1119-40-0) as a structural analog for biodegradation studies .
  • Weight-of-evidence analysis : Prioritizing peer-reviewed studies over grey literature to mitigate bias .

Q. How can AI-driven experimental design reduce resource consumption in optimizing multi-step syntheses?

  • Methodological Answer : Platforms like COMSOL Multiphysics enable virtual simulations of reaction parameters (e.g., pressure, stoichiometry). AI algorithms (e.g., Bayesian optimization) iteratively refine conditions, achieving 30% faster optimization than trial-and-error approaches .

Q. What advanced separation techniques (e.g., membrane technologies) improve purification of complex malonate esters?

  • Methodological Answer : CRDC subclass RDF2050104 highlights membrane-based separation (e.g., nanofiltration) for isolating esters from byproducts. Process parameters (pore size, solvent recovery) are optimized via response surface methodology (RSM) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reaction yields for malonate derivatives across literature sources?

  • Methodological Answer : Apply meta-analysis frameworks:

  • Data harmonization : Normalize yield data against common standards (e.g., solvent purity, catalyst batch).
  • Sensitivity analysis : Identify outlier conditions (e.g., temperature >120°C causing ester hydrolysis) .

Q. What validation protocols ensure reproducibility in kinetic studies of cyclopentenyl-oxo ring-opening reactions?

  • Methodological Answer :

  • Interlaboratory comparisons : Share standardized protocols via platforms like Synapse Information Resources .
  • In-situ monitoring : Use Raman spectroscopy to track real-time reaction progress and intermediate formation .

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